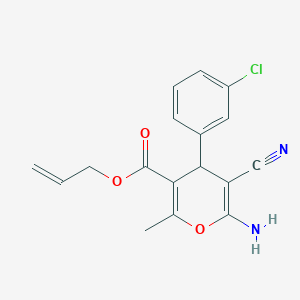![molecular formula C20H10Br6N4O2S3 B4289631 2-[(4-CYANO-3-{[2-OXO-2-(2,4,6-TRIBROMOANILINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE](/img/structure/B4289631.png)
2-[(4-CYANO-3-{[2-OXO-2-(2,4,6-TRIBROMOANILINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE
Descripción general
Descripción
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4,6-tribromophenyl)acetamide] is a complex organic compound featuring a cyanoisothiazole core with bis(thio) linkages and tribromophenyl acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4,6-tribromophenyl)acetamide] typically involves multi-step organic reactions. The process begins with the formation of the cyanoisothiazole core, followed by the introduction of bis(thio) linkages and subsequent attachment of the tribromophenyl acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is carefully controlled to ensure consistency and quality, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4,6-tribromophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyano group or the thio linkages.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the cyanoisothiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the cyanoisothiazole core.
Aplicaciones Científicas De Investigación
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4,6-tribromophenyl)acetamide] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4,6-tribromophenyl)acetamide] involves interactions with specific molecular targets and pathways. The cyanoisothiazole core and bis(thio) linkages may interact with enzymes or receptors, leading to modulation of biological processes. The tribromophenyl groups can enhance binding affinity and specificity, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide]
- 2,2’-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2,4-dimethylphenyl)acetamide]
Uniqueness
Compared to similar compounds, 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4,6-tribromophenyl)acetamide] is unique due to the presence of tribromophenyl groups, which can significantly influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
2-[[4-cyano-3-[2-oxo-2-(2,4,6-tribromoanilino)ethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(2,4,6-tribromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br6N4O2S3/c21-8-1-11(23)17(12(24)2-8)28-15(31)6-33-19-10(5-27)20(35-30-19)34-7-16(32)29-18-13(25)3-9(22)4-14(18)26/h1-4H,6-7H2,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCNQDQYFCQYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=C(C=C(C=C3Br)Br)Br)C#N)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br6N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-bis(4-ethylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B4289552.png)
![2-[(2-morpholin-4-yl-2-oxoethyl)thio]-N-(4-nitrobenzylidene)-1,3-benzothiazol-6-amine](/img/structure/B4289560.png)

![ETHYL 5-(2-BROMOPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B4289578.png)

![5'-benzyl 3'-ethyl 2'-amino-2-oxo-6'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4289597.png)
![5'-Tert-butyl 3'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4289600.png)
![5'-(2-Methoxyethyl) 3'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4289601.png)
![ETHYL (2Z)-5-AMINO-8-CYANO-7-(2-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE](/img/structure/B4289610.png)
![ETHYL (2Z)-5-AMINO-8-CYANO-7-(3,4-DIMETHOXYPHENYL)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE](/img/structure/B4289626.png)
![ETHYL (2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-8-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE](/img/structure/B4289635.png)
![BIS({[(4-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE](/img/structure/B4289643.png)


